REACTION_CXSMILES
|
[CH3:1][N:2](C)[C:3](Cl)=O.[CH2:7]([NH:15][C:16](=O)[CH3:17])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]C.[OH-].[Na+].C(=O)([O-])[O-].[Ca+2]>C1(C)C=CC=CC=1.O>[CH3:1][N:2]([CH3:3])[C:16](=[N:15][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH3:17] |f:2.3,4.5|
|
Name
|
|
Quantity
|
6.86 g
|
Type
|
reactant
|
Smiles
|
CN(C(=O)Cl)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)NC(C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2.55 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.55 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was refluxed under a nitrogen atmosphere for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The volatile materials were removed on a rotary evaporator in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue, dissolved 30 mL of dichloromethane
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with dichloromethane (30 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried (calcium carbonate)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed on a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled at 63-64° C./0.25 Torr
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(C)=NCCCCCCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.2 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 52.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |